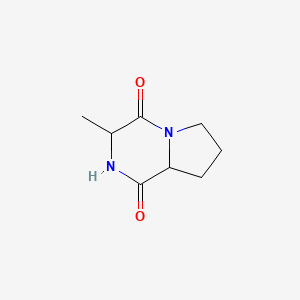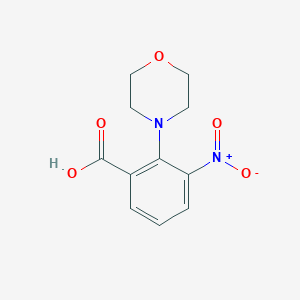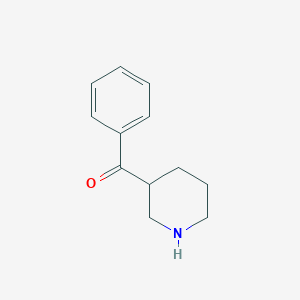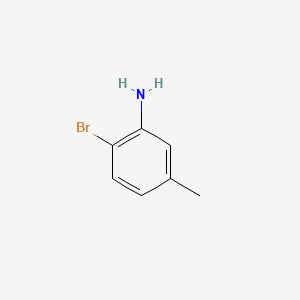
Cyclo-Ala-Pro-diketopiperazine
Vue d'ensemble
Description
Synthesis Analysis
The assembly of the cyclo-L-Trp-L-Trp diketopiperazine precursor is catalyzed by a cyclodipeptide synthase . A separate genomic locus encodes tailoring of this precursor and includes an aspartate/glutamate racemase homolog as an unusual D/L isomerase acting upon diketopiperazine substrates .Molecular Structure Analysis
The molecular structure of CAP includes 8 Carbon atoms, 12 Hydrogen atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .Chemical Reactions Analysis
CAP can serve as precursors for further modifications by different tailoring enzymes, such as methyltransferases, prenyltransferases, oxidoreductases like cyclodipeptide oxidases, 2-oxoglutarate-dependent monooxygenases, and cytochrome P450 enzymes .Physical And Chemical Properties Analysis
CAP maintains a stable production in a wide temperature range of 31–42°C . It also maintains a higher level yield in neutral and weakly alkaline environment (pH 6–10) than acid (pH 3–5) environment .Applications De Recherche Scientifique
Chemical Characterization in Foods and Beverages
Diketopiperazines (DKPs), including Cyclo-Ala-Pro-diketopiperazine, have been detected in various natural products, foods, and beverages. Notably, proline-based DKPs, such as Cyclo-Ala-Pro, have been identified in beer and wines. These compounds contribute to the flavor characteristics of these beverages, with descriptions ranging from bitter and astringent to metallic and grainy (Gautschi et al., 1997); (Stamatelopoulou et al., 2018).
Molecular Capture and Conformational Change Studies
The molecular capture abilities of cyclo(Pro-Xxx) DKPs, including Cyclo-Ala-Pro, were studied using (-)-epigallocatechin-3-O-gallate (EGCg). This research demonstrated that the hydrophobicity of the amino acid residue in the DKP influences its molecular capture ability. Such studies aid in understanding the complex interactions of DKPs in aqueous solutions (Ishizu et al., 2021).
Identification and Quantitation in Cocoa and Coffee
Cyclo-Ala-Pro has been identified in cocoa powder and roasted coffee, indicating its role in the flavor profile of these widely consumed products. The identification techniques used include liquid chromatography and mass spectrometry, contributing to the understanding of flavor compounds in food products (Greef et al., 1987); (Ginz & Engelhardt, 2001).
Sensory Activity and Dose/Response Functions
Studies on roasted cocoa nibs have identified diketopiperazines, including Cyclo-Ala-Pro, and their impact on taste. These compounds contribute to the bitter and metallic taste sensations in cocoa, with investigations into their sensory impact and taste recognition thresholds providing insights into food flavor science (Stark & Hofmann, 2005).
Antimicrobial and Antifungal Activities
Research on diketopiperazines, like Cyclo-Ala-Pro, has explored their antimicrobial properties. For example, a study on Paraphaeosphaeria sporulosa-derived diketopiperazines revealed their inhibitory effects against Salmonella enterica, suggesting potential applications in reducing the use of synthetic antibiotics in agriculture (Carrieri et al., 2020).
Poly(ADP-ribose)polymerase Inhibition
Cyclo-Ala-Pro and similar compounds have been shown to suppress the activity of poly(ADP-ribose)polymerase (PARP), an important anticancer target. This discovery opens avenues for developing novel anticancer therapies based on the structural optimization of diketopiperazines (Nilov et al., 2018).
Chromatographic Separation and Analysis Techniques
Advancements in chromatographic techniques have enabled the effective separation and identification of diketopiperazines, including Cyclo-Ala-Pro, from linear dipeptides. These methods are crucial for quantitative analysis and understanding the biodegradation of these compounds in various contexts (Perzborn et al., 2013).
Potential in Medicinal Chemistry
Diketopiperazines like Cyclo-Ala-Pro are recognized for their potential in medicinal chemistry, especially in creating novel drug compounds. Their chiral nature and ability to form stereoisomers make them an intriguing subject for pharmaceutical research (Mimura et al., 2018).
Mécanisme D'action
Target of Action
Cyclo(Pro-Ala), also known as Cyclo-Ala-Pro-diketopiperazine or 3-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, is an anticancer agent that has shown toxicity to cancer cells such as A549, HCT-116, and HepG2 . It has been identified to primarily target a Glutathione S-transferase (GST) of the fungus Aspergillus flavus, designated AfGST .
Mode of Action
Cyclo(Pro-Ala) interacts with its target, AfGST, by binding to it specifically . This binding inhibits the GST activity of the target . Ethacrynic acid, a known GST inhibitor, has been shown to inhibit the GST activity of recombinant AfGST and aflatoxin production of the fungus in a similar manner to Cyclo(Pro-Ala) .
Biochemical Pathways
The primary biochemical pathway affected by Cyclo(Pro-Ala) is the aflatoxin production pathway in aflatoxigenic fungi . By inhibiting the GST function in A. flavus, Cyclo(Pro-Ala) reduces the expression level of AflR, a key regulatory protein for aflatoxin production .
Pharmacokinetics
It’s worth noting that cyclic peptides like cyclo(pro-ala) generally show better biological activity compared to their linear counterparts .
Result of Action
The primary result of Cyclo(Pro-Ala)'s action is the inhibition of aflatoxin production in aflatoxigenic fungi without affecting fungal growth . This suggests that Cyclo(Pro-Ala) and other AfGST inhibitors could be potential candidates as selective aflatoxin production inhibitors .
Safety and Hazards
Orientations Futures
The biosynthetic paradigms revealed in the study of CAP showcase Nature’s molecular ingenuity and lay the foundation for diketopiperazine diversification via biocatalytic approaches . The DKPs obtained using this method will provide deeper insights into their structures and functions in future studies .
Propriétés
IUPAC Name |
3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLYCILIEOFQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2CCCC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423885 | |
| Record name | 3-Methyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65556-33-4 | |
| Record name | 3-Methyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Cyclo(Pro-Ala)?
A1: Cyclo(Pro-Ala) is a cyclic dipeptide composed of proline and alanine.
- Spectroscopic Data: Its structure can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, , ]
Q2: What are the known biological activities of Cyclo(Pro-Ala)?
A2: Research suggests that Cyclo(Pro-Ala) exhibits several biological activities:
- Antitumor Activity: Cyclo(Pro-Ala) displayed potent antitumor activity against human cancer cell lines (A549, HCT-116, and HepG2) in vitro. []
- Quorum Sensing Inhibition: This compound has demonstrated the ability to inhibit quorum sensing in bacteria, potentially controlling virulence factors. []
- Antifouling Activity: While not directly attributed to Cyclo(Pro-Ala), it was found alongside other compounds in Callyspongia sponge extracts that exhibited antifouling properties. []
Q3: How does Cyclo(Pro-Ala) exert its antitumor activity?
A3: The exact mechanism of action for the antitumor activity of Cyclo(Pro-Ala) is yet to be fully elucidated. Further research is needed to identify the specific targets and downstream effects of this compound in cancer cells.
Q4: Are there any studies on the stability and formulation of Cyclo(Pro-Ala)?
A: While research highlights the isolation and identification of Cyclo(Pro-Ala), specific studies focusing on its stability under various conditions and formulation strategies are limited in the provided literature. [, , , , ]
Q5: Have there been any studies on the in vivo efficacy of Cyclo(Pro-Ala)?
A5: The provided research primarily focuses on the isolation, identification, and in vitro activity of Cyclo(Pro-Ala). Information regarding in vivo studies, including animal models and clinical trials, is currently unavailable.
Q6: What analytical methods are employed to characterize and quantify Cyclo(Pro-Ala)?
A6: Researchers frequently utilize a combination of techniques:
- Chromatography: Methods like High-Performance Liquid Chromatography (HPLC) are used for separation and purification. [, , ]
- Mass Spectrometry (MS): This technique helps determine the molecular weight and fragmentation patterns, aiding in identification. [, , ]
- Nuclear Magnetic Resonance (NMR): NMR provides detailed structural information about the compound. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1276299.png)










